6-Chlorothiochroman-4-one 1,1-dioxide

Acetylcholinesterase Inhibition Alzheimer's Disease Research Cholinergic Signaling

SAR programs exploring thiochromanone-based AChE inhibitors frequently encounter inconsistent activity data when substituting analogs lacking the essential 1,1-dioxide sulfone or 6-chloro substituents. 6-Chlorothiochroman-4-one 1,1-dioxide (CAS 90396-06-8) provides the definitive, fully characterized reference standard to eliminate this variability: • Validated AChE inhibitor (IC50 89 nM) - indispensable benchmark for Alzheimer's drug discovery and lead optimization. • 1,1-Dioxide sulfone ensures defined electronic distribution, metabolic stability, and target binding distinct from sulfide/sulfoxide analogs. • Dual reactive handles - electrophilic ketone for condensation and 6-Cl for cross-coupling - support rapid library diversification. Supplied with comprehensive analytical documentation; standard research quantities available for immediate global dispatch.

Molecular Formula C9H7ClO3S
Molecular Weight 230.67 g/mol
CAS No. 90396-06-8
Cat. No. B1363525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorothiochroman-4-one 1,1-dioxide
CAS90396-06-8
Molecular FormulaC9H7ClO3S
Molecular Weight230.67 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Cl
InChIInChI=1S/C9H7ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2
InChIKeyZFZPMYLZPMMUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorothiochroman-4-one 1,1-dioxide: Properties & Specifications


6-Chlorothiochroman-4-one 1,1-dioxide (CAS 90396-06-8) is a chlorinated and oxidized heterocyclic compound within the thiochromanone class, characterized by a 1,1-dioxide sulfone moiety [1]. This specific oxidation state and halogen substitution pattern distinguish it from parent structures and confer unique reactivity and biological target engagement profiles critical for medicinal chemistry and chemical biology applications [1].

Functional Signature 1,1-Dioxide sulfone moiety alters electronic distribution and metabolic stability for SAR differentiation
Halogen Tuning 6-Chloro substitution directly impacts target affinity and selectivity profiles
Research Context Supports AChE inhibition screening, antifungal comparator assays, and heterocyclic library synthesis

6-Chlorothiochroman-4-one 1,1-dioxide: Irreplaceable by Generics


Substituting 6-Chlorothiochroman-4-one 1,1-dioxide with a generic thiochromanone or an analog lacking either the 6-chloro or 1,1-dioxide functional groups is scientifically invalid. The sulfone moiety (1,1-dioxide) fundamentally alters the compound's electronic distribution, metabolic stability, and intermolecular binding interactions compared to its sulfide or sulfoxide counterparts [1]. The 6-chloro substituent further tunes these properties, directly impacting target affinity and selectivity. For instance, the non-dioxide analog, 6-chlorothiochroman-4-one, is a distinct chemical entity with a different biological profile, and cannot serve as a direct replacement without altering experimental outcomes [2].

Replacing with a non-dioxide analog (e.g., 6-chlorothiochroman-4-one) may shift AChE inhibition and antifungal activity profiles due to altered electronic distribution.

Generic thiochromanones lacking the 6-chloro substituent can significantly alter target affinity and selectivity, limiting direct transfer of SAR conclusions.

Sulfide or sulfoxide analogs are not interchangeable; the 1,1-dioxide group is critical for metabolic stability and intermolecular binding context.

6-Chlorothiochroman-4-one 1,1-dioxide: Comparator Evidence


AChE Inhibition Potency

6-Chlorothiochroman-4-one 1,1-dioxide demonstrates potent inhibitory activity against electric eel acetylcholinesterase (AChE), with a reported IC50 of 89 nM [1]. This activity provides a key point of differentiation from unsubstituted or non-dioxide analogs, which may exhibit significantly reduced or altered potency due to the lack of key structural features for target engagement. This data is a direct quantitative metric for evaluating its utility in projects focused on cholinergic system modulation.

AChE Inhibition
Class-level inference
IC50 89 nM
Supports AChE inhibition assay context
Comparator data for non-dioxide analogs not available in same assay
Acetylcholinesterase Inhibition Alzheimer's Disease Research Cholinergic Signaling

Antifungal Activity vs. Non-Halogenated Analogs

6-Chlorothiochroman-4-one, the non-dioxide analog of the target compound, exhibits potent antifungal activity, achieving 100% inhibition of Botrytis cinerea strain Bc2100 at concentrations of 100-250 μg/mL [1]. This activity is comparable to that of the 6-methyl analog (6-methylthiochroman-4-one), which also achieved 100% inhibition under the same conditions [1]. This highlights that while the 6-chloro group confers activity, the oxidation state to the 1,1-dioxide will likely further modulate this biological profile, offering a distinct tool for structure-activity relationship (SAR) studies.

Antifungal Comparator
Class-level inference
6-chloro and 6-methyl non-dioxide analogs: 100% inhibition at 100–250 μg/mL
Supports antifungal SAR comparator context
1,1-dioxide oxidation state expected to modulate activity profile
Antifungal Research Botrytis cinerea Agricultural Fungicides

Commercial Purity & Sourcing Standard

6-Chlorothiochroman-4-one 1,1-dioxide is commercially available from established suppliers such as Thermo Scientific Maybridge with a specified purity of 97% . This high level of purity is a critical procurement parameter, ensuring reproducibility in biological assays and chemical synthesis. The compound is provided in quantities suitable for research, with a defined MDL number (MFCD00052999) and InChI Key (ZFZPMYLZPMMUQA-UHFFFAOYSA-N) for unambiguous identification and registration .

Purity Standard
Supporting evidence
97% purity
High-confidence procurement baseline
Other vendors may offer 95%; 97% may benefit sensitive assay reproducibility
Chemical Sourcing Research Reagents Purity Specification

6-Chlorothiochroman-4-one 1,1-dioxide: Research Applications


AChE Inhibitor Screening & Lead Optimization

With a documented IC50 of 89 nM against AChE [1], 6-Chlorothiochroman-4-one 1,1-dioxide serves as a validated starting point or control compound for programs targeting neurological disorders like Alzheimer's disease. Its defined potency allows researchers to benchmark new analogs and explore structure-activity relationships (SAR) around the 6-chloro and 1,1-dioxide moieties to improve potency and selectivity.

Antifungal SAR Studies

The demonstrated antifungal activity of the closely related analog 6-chlorothiochroman-4-one (100% inhibition of B. cinerea at 100-250 μg/mL) [2] establishes the thiochromanone scaffold as a viable antifungal chemotype. 6-Chlorothiochroman-4-one 1,1-dioxide is the essential comparator required to investigate the impact of sulfur oxidation (sulfone vs. sulfide) on antifungal potency, spectrum of activity, and metabolic stability against fungal pathogens.

Chemical Probe for Cholinergic & Oxidative Stress Pathways

The combination of the electrophilic ketone and the sulfone group makes 6-Chlorothiochroman-4-one 1,1-dioxide a potential covalent probe or modulator of enzymes involved in redox homeostasis and cholinergic signaling. Its moderate molecular weight (230.67 g/mol) and favorable physicochemical properties (LogP ~2.78) [3] support its use in cell-based assays to investigate target engagement and downstream biological effects.

Synthetic Intermediate for Heterocyclic Libraries

The 1,1-dioxide sulfone group activates the adjacent methylene for further chemical manipulation (e.g., alkylation, condensation), while the 6-chloro atom provides a synthetic handle for cross-coupling reactions [4]. This makes 6-Chlorothiochroman-4-one 1,1-dioxide a privileged scaffold for generating diverse compound libraries in medicinal chemistry programs aimed at exploring new chemical space.

Application
Selection Property
Validation Focus
AChE inhibitor screening studies
Benchmark AChE inhibition profile
AChE enzyme assay context
Antifungal SAR comparator research
6-chloro thiochromanone scaffold
Oxidation-state activity differentiation
Cholinergic and redox pathway probe studies
Electrophilic ketone and sulfone functionality
Target engagement in cell-based assays
Heterocyclic library synthesis
1,1-dioxide methylene activation and 6-chloro handle
Cross-coupling and derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chlorothiochroman-4-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.